N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a methanesulfonamide-functionalized benzene ring at position 3. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H13N3O3S/c1-22(19,20)18-13-10-6-5-9-12(13)15-16-14(17-21-15)11-7-3-2-4-8-11/h2-10,18H,1H3 |
InChI Key |
VKBINKGRWGHJCV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Functional Group Variations in Benzamide Analogs
Compound : N-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7a)
- Structural Difference : Replaces methanesulfonamide with a benzamide group.
- Key Data :
- Yield: 96% (higher than typical sulfonamide derivatives).
- IR: 1682 cm⁻¹ (C=O stretch of benzamide) vs. ~1350–1170 cm⁻¹ (S=O in sulfonamides).
Pyrazole- and Dihydropyrazole-Based Sulfonamides
Compounds :
- N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Structural Differences : Feature pyrazole/dihydropyrazole cores instead of oxadiazole.
- Key Data : High docking scores in antiviral studies against monkeypox DNA polymerase.
- Implications : The pyrazole ring introduces conformational flexibility, which may enhance binding to viral targets compared to rigid oxadiazole systems .
Amine-Functionalized Oxadiazole Derivatives
Compound : 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
- Structural Difference : Replaces methanesulfonamide with a terminal amine.
- Key Data : Molecular weight 160.65 g/mol (lower than the target compound’s ~327 g/mol).
Comparative Data Table
Key Research Findings
Synthetic Accessibility : Methanesulfonamide derivatives generally exhibit lower yields (e.g., 70–85%) compared to benzamide analogs like 7a (96%) due to sulfonylation challenges .
Biological Activity : Pyrazole-based sulfonamides demonstrate superior docking scores in antiviral studies, suggesting heterocycle flexibility enhances target binding .
Solubility Trends : Sulfonamide groups improve aqueous solubility over benzamide or amine derivatives, critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
